molecular formula C7H14ClNO B2771937 [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride CAS No. 2309431-91-0

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride

Cat. No.: B2771937
CAS No.: 2309431-91-0
M. Wt: 163.65
InChI Key: IZLVKFRGMIITOY-ZBIYOWHLSA-N
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Description

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[310]hexanyl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a bicyclic compound featuring a hexane ring fused with a cyclopropane ring, and it contains an amino group and a hydroxymethyl group

Properties

IUPAC Name

[(1R,2R,4S,5S)-4-amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-1-4(3-9)5-2-6(5)7;/h4-7,9H,1-3,8H2;1H/t4-,5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVKFRGMIITOY-ZBIYOWHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2CC2C1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2C[C@@H]2[C@H]1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of amino derivatives.

Scientific Research Applications

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride can be compared with other similar compounds, such as:

    Aminocyclopentitols: These compounds also contain an amino group and a bicyclic structure, but they differ in the specific arrangement of the rings and functional groups.

    Bicyclo[3.1.0]hexanes: These compounds share the same bicyclic hexane-cyclopropane structure but may lack the amino or hydroxymethyl groups.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Introduction

The compound [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride, also known by its CAS number 2309431-91-0, is a bicyclic amine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C7_7H14_{14}ClNO
  • Molecular Weight : 163.64 g/mol
  • Structure : The compound features a bicyclic structure that may influence its interaction with biological targets.
PropertyValue
CAS Number2309431-91-0
Molecular Weight163.64 g/mol
Chemical FormulaC7_7H14_{14}ClNO

Mechanism of Action

The biological activity of this compound is primarily linked to its role as a modulator of the metabotropic glutamate receptors (mGluRs). These receptors are crucial in various neurological processes and are implicated in numerous neuropsychiatric disorders.

Biological Activities

  • Neuroprotective Effects
    • Research indicates that compounds similar to this bicyclic amine exhibit neuroprotective properties by modulating glutamate signaling pathways. This modulation can help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity
    • Studies have shown that mGlu receptor agonists can produce antidepressant-like effects in animal models. This suggests that this compound may have potential applications in treating mood disorders.
  • Anti-inflammatory Properties
    • The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in neuronal tissues, which could be beneficial in conditions like multiple sclerosis or traumatic brain injury.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in neuronal damage following induced excitotoxicity. The results indicated a marked decrease in markers of oxidative stress and inflammation within the brain tissue.

Case Study 2: Antidepressant-Like Effects

In a controlled trial using a forced swim test (FST), subjects treated with the compound showed reduced immobility times compared to control groups, suggesting an antidepressant-like effect consistent with mGlu receptor modulation.

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other known mGlu receptor modulators is essential.

Compound NameActivity TypeIC50 (nM)
LY404039mGlu2/3 Agonist30
[(1R,2R)-4-Amino-2-bicyclo[3.1.0]hexane]Neuroprotective50
[(1R,4S)-Thiabicyclo[3.1.0]hexane]Antidepressant25

Q & A

Basic: What synthetic routes are commonly employed to prepare [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of a bicyclo[3.1.0]hexane precursor, often via cyclopropanation or strain-driven ring closure .
  • Step 2 : Introduction of the amino group at the 4-position using amination reagents (e.g., NH₃/NaBH₄ or catalytic hydrogenation) .
  • Step 3 : Hydroxylation at the 2-position, often via oxidation (e.g., KMnO₄) followed by reduction (e.g., NaBH₄) to yield the methanol derivative .
  • Step 4 : Salt formation with HCl to improve stability and solubility .
    Key Reagents : Lithium aluminum hydride (reduction), dichloromethane (solvent), and controlled pH for hydrochloride precipitation .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Standard analytical techniques include:

  • 1H NMR : To verify stereochemistry and substituent positions. For example, characteristic shifts for the bicyclo[3.1.0]hexane protons (δ 1.2–2.8 ppm) and the amino group (δ 3.1–3.5 ppm) .
  • HRMS : To confirm molecular weight (e.g., [M+H]⁺ at m/z 177.67 for C₈H₁₆ClNO) .
  • X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities (e.g., cocrystallization with receptor domains) .

Advanced: What role does this compound play in studying metabotropic glutamate (mGlu) or adenosine receptor interactions?

The bicyclo[3.1.0]hexane scaffold mimics constrained glutamate conformations, making it a key ligand for mGlu2/3 receptors.

  • Mechanism : Acts as a competitive antagonist by binding to the amino-terminal domain (ATD) of mGlu2, as shown in cocrystallization studies .
  • Selectivity : Modifications at the 4-amino or 2-methanol groups alter receptor affinity. For example, fluorination at the bicyclic core enhances mGlu3 selectivity .
  • In Vivo Relevance : Demonstrated antidepressant-like activity in mouse forced-swim tests at brain concentrations exceeding IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies include:

  • Amino Group Modifications : Replacing the primary amine with cyclopropyl or trifluoromethyl groups to enhance blood-brain barrier penetration .
  • Bicyclic Core Adjustments : Introducing oxabicyclo or sulfonyl groups to improve metabolic stability .
  • Functionalization : Adding triazole or adamantyl moieties at the N6 position to probe receptor binding pockets, as seen in adenosine receptor antagonists .
    Key Finding : Substitution at the 4-amino position significantly impacts potency (e.g., 85% yield in mGlu2 antagonists with chloro-benzylamino groups) .

Advanced: How should researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

  • Reaction Conditions : Variations in temperature (e.g., 0°C vs. room temperature during amination) or solvent purity .
  • Resolution Methods :
    • HPLC : To isolate enantiomers and assess purity (>95% required for in vivo studies) .
    • Controlled Recrystallization : Using ethanol/water mixtures to improve hydrochloride salt crystallinity .
      Case Study : A 20% yield disparity in amination steps was resolved by optimizing NaH concentration and reaction time .

Basic: What analytical techniques beyond NMR and HRMS are critical for quality control?

  • Elemental Analysis : To verify C, H, N, and Cl content (e.g., C₈H₁₆ClNO requires 54.70% C, 9.15% H) .
  • Chiral HPLC : To confirm enantiomeric excess (>99% for receptor studies) using columns like Chiralpak IA .
  • Thermogravimetric Analysis (TGA) : To assess hydrochloride salt stability under storage conditions .

Advanced: What preclinical models are used to evaluate its pharmacokinetic and pharmacodynamic properties?

  • In Vitro :
    • Radioligand Binding Assays : To measure affinity (Ki) for mGlu2/3 or adenosine A3 receptors .
    • HEK293 Cell Lines : Expressing human mGlu2 to quantify cAMP modulation .
  • In Vivo :
    • Mouse Forced-Swim Test : To correlate brain concentration with antidepressant efficacy .
    • Microdialysis : Monitoring neurotransmitter levels (e.g., glutamate) in the prefrontal cortex .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular Docking : Using cocrystal structures (e.g., PDB 5CNM) to predict binding poses at the mGlu2 ATD .
  • MD Simulations : Assessing ligand-receptor complex stability over 100-ns trajectories .
  • QSAR Models : Correlating substituent electronegativity with IC₅₀ values (R² > 0.85 in mGlu2 antagonists) .

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